1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

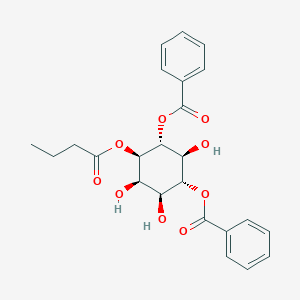

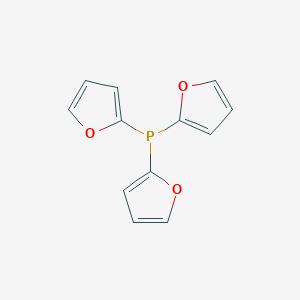

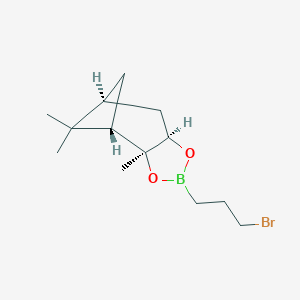

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is a chemical compound with the empirical formula C24H26O9 . It has a molecular weight of 458.46 . This compound is used for research purposes .

Molecular Structure Analysis

The molecule contains a total of 61 bonds. There are 35 non-H bonds, 15 multiple bonds, 10 rotatable bonds, 3 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 aliphatic ester, 2 aromatic esters, 3 hydroxyl groups, and 3 secondary alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol are largely determined by its molecular structure. It has a molecular weight of 458.46 and an empirical formula of C24H26O9 .科学的研究の応用

Synthesis of Enantiomerically Pure Derivatives

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol has been used as a central intermediate in the synthesis of enantiomerically pure myo-inositol derivatives. These derivatives are crucial for preparing various inositol phosphates. The synthesis process involves regio- and enantioselective enzymatic esterifications, highlighting the compound's significance in creating optically pure substances for further research applications (Andersch & Schneider, 1993).

Development of Phosphatidyl-myo-inositols

Another application of 1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol is in the synthesis of phosphatidyl-myo-inositols. A study demonstrated the direct phosphatidylation of this compound with sn-3-phosphatidic acid, leading to the production of 1d-1-(sn-3-phosphatidyl)-myo-inositol with high yield and purity. This process is significant for large-scale production and has implications in the study of phosphatidyl-myo-inositols (Aneja & Aneja, 2000).

Synthesis of Inositol Trisphosphate Affinity Ligands

The compound has been utilized in the synthesis of D-myo-inositol 1,4,5-trisphosphate affinity ligands. These ligands are essential for isolating D-myo-inositol 1,4,5-trisphosphate-binding proteins, which have a significant role in various biological processes, including the stimulation of Ca2+ release from the endoplasmic reticulum in cells (Tegge & Ballou, 1992).

Enzymatic Desymmetrization

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol has also been a subject of enzymatic desymmetrization studies. The enantioselective enzymatic desymmetrization of this derivative, catalyzed by Thermomyces lanuginosus lipase, resulted in the efficient production of 1D-1-O-acetyl-4,6-di-O-benzyl-myo-inositol, a precursor to inositol phosphates (Vasconcelos et al., 2014).

将来の方向性

特性

IUPAC Name |

[(1R,2S,3R,4R,5R,6S)-3-benzoyloxy-4-butanoyloxy-2,5,6-trihydroxycyclohexyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O9/c1-2-9-16(25)31-21-18(27)17(26)20(32-23(29)14-10-5-3-6-11-14)19(28)22(21)33-24(30)15-12-7-4-8-13-15/h3-8,10-13,17-22,26-28H,2,9H2,1H3/t17-,18+,19-,20+,21+,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYAOQKEMRXFIY-NXOOKBFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(C(C(C(C1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451523 |

Source

|

| Record name | (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1D-1-O-Butyryl-4,6-O-dibenzoyl-myo-inositol | |

CAS RN |

153265-90-8 |

Source

|

| Record name | (1R,2S,3R,4R,5R,6S)-4-(Butanoyloxy)-2,5,6-trihydroxycyclohexane-1,3-diyl dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B125343.png)

![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)